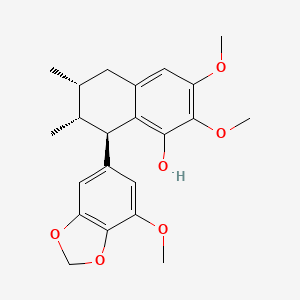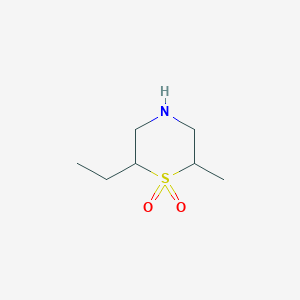
1-(3-Aminopropyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a dihydropyrimidinone core with an aminopropyl side chain, making it a versatile molecule for various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one typically involves the reaction of dihydropyrimidinone derivatives with aminopropyl reagents. One common method includes the condensation of a suitable dihydropyrimidinone precursor with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
化学反応の分析
Types of Reactions: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the dihydropyrimidinone core.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted dihydropyrimidinone compounds.
科学的研究の応用
1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-aminopropyl)-1,2-dihydropyrimidin-2-one involves its interaction with various molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dihydropyrimidinone core may interact with enzymes and receptors, modulating their function and leading to specific biological effects.
類似化合物との比較
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole core.
3-Aminopropylsilatrane: Contains a similar aminopropyl side chain but with a silatrane core.
1-(3-Aminopropyl)pyrrolidine: Features an aminopropyl group attached to a pyrrolidine ring.
Uniqueness: 1-(3-Aminopropyl)-1,2-dihydropyrimidin-2-one is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
1-(3-aminopropyl)pyrimidin-2-one |
InChI |
InChI=1S/C7H11N3O/c8-3-1-5-10-6-2-4-9-7(10)11/h2,4,6H,1,3,5,8H2 |
InChIキー |
UMTWOZPNHLHVDM-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)N=C1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
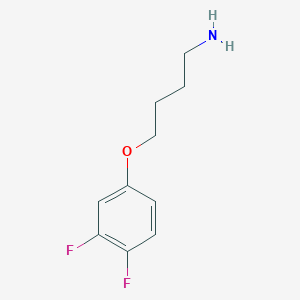




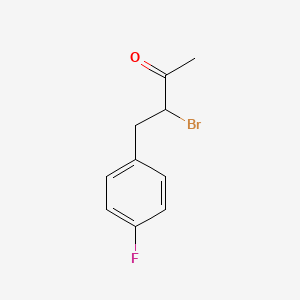
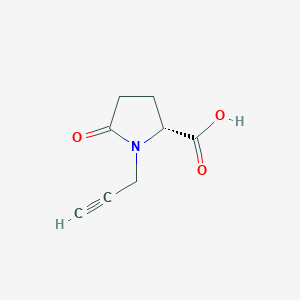
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)


